Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

Catalog No.
S13984293
CAS No.
M.F
C7H8BrNO2S
M. Wt
250.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

Product Name

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

IUPAC Name

ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

InChI

InChI=1S/C7H8BrNO2S/c1-3-11-7(10)6-9-5(8)4(2)12-6/h3H2,1-2H3

InChI Key

IONWXPGXYCMFII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)Br

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound characterized by a thiazole ring, which includes a bromine atom at the 4-position and an ethyl ester group at the 2-position. Its molecular formula is C7H8BrN2O2SC_7H_8BrN_2O_2S, and it has a molecular weight of approximately 250.11 g/mol. The thiazole structure contributes to its unique chemical properties, making it a subject of interest in both synthetic chemistry and biological applications.

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
  • Oxidation Reactions: The thiazole ring can undergo oxidation, potentially affecting its reactivity and interactions with biological targets.
  • Reduction Reactions: Reduction processes can modify the thiazole structure, impacting its chemical behavior and biological activity.

The biological activity of ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate has been explored in various studies. Compounds containing thiazole rings are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The presence of the bromine atom may enhance its biological potency by influencing its interaction with target proteins or enzymes.

Several synthetic routes have been developed for the preparation of ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate:

  • Bromination: The compound can be synthesized by brominating 5-methylthiazole-2-carboxylic acid or its derivatives using bromine or brominating agents.
  • Esterification: Following bromination, the resulting acid can be esterified with ethanol in the presence of an acid catalyst to yield ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate.
  • Alternative Routes: Other methods may involve the use of specific reagents like phosphorus tribromide or thionyl chloride to facilitate the bromination process.

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate has several potential applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its reactive functional groups.
  • Agricultural Chemicals: Its biological activity makes it suitable for developing agrochemicals aimed at pest control.
  • Research Tool: This compound can be used in biochemical research to study thiazole derivatives' mechanisms and effects on biological systems.

Interaction studies involving ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate focus on its binding affinity to specific biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how this compound interacts with proteins or enzymes at a molecular level.
  • In Vitro Assays: To evaluate its biological efficacy against various pathogens or cancer cell lines.

Such studies help elucidate its potential therapeutic applications and guide further modifications for enhanced activity.

Ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate shares structural similarities with several other compounds that also contain thiazole rings. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Ethyl 5-bromo-1,3-thiadiazole-2-carboxylateC5H5BrN2O2SC_5H_5BrN_2O_2SContains a thiadiazole instead of a thiazole ring
Methyl 5-bromo-4-methylthiazole-2-carboxylateC6H6BrN2O2SC_6H_6BrN2O2SSimilar structure but with a methyl group instead
Ethyl 4-hydroxy-5-methylthiazole-2-carboxylateC7H8N2O3SC_7H_8N2O3SHydroxyl group instead of bromine

Uniqueness

The uniqueness of ethyl 4-bromo-5-methyl-1,3-thiazole-2-carboxylate lies in its specific combination of functional groups (bromine and ethyl ester) within the thiazole framework. This configuration may confer distinct reactivity patterns and biological activities compared to similar compounds. Its potential as a pharmaceutical intermediate further highlights its significance in synthetic organic chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

248.94591 g/mol

Monoisotopic Mass

248.94591 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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